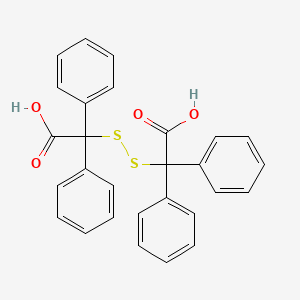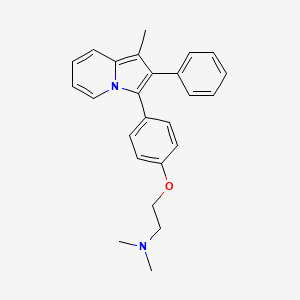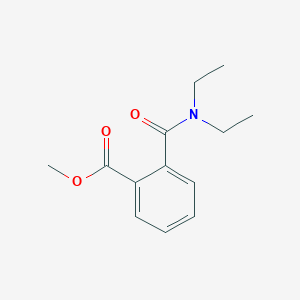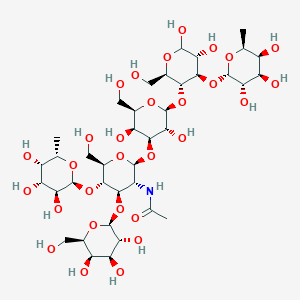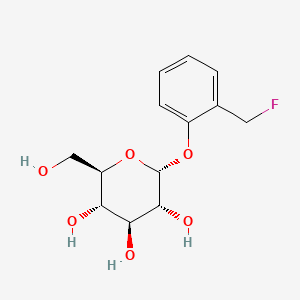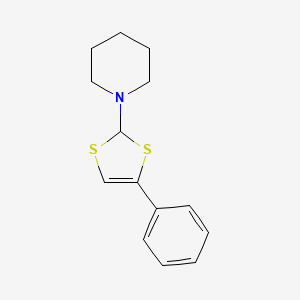
2-Hydroxyethyl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl cyclohexylcarbamate is an organic compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclohexyl group attached to the carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl cyclohexylcarbamate can be synthesized through the reaction of cyclohexyl isocyanate with 2-hydroxyethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. The general reaction scheme is as follows:
Cyclohexyl isocyanate+2-Hydroxyethanol→2-Hydroxyethyl cyclohexylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexylcarbamate with a carbonyl group.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of ether or ester derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations and as a stabilizer for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable films and enhance material properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl cyclohexylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethylcarbamate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
2-Hydroxyethyl (2-hydroxyethyl)carbamate: Contains an additional hydroxyethyl group, leading to increased hydrophilicity.
Uniqueness
2-Hydroxyethyl cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This structural feature enhances its stability and reactivity compared to other carbamate derivatives.
Propiedades
Número CAS |
13027-13-9 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-hydroxyethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C9H17NO3/c11-6-7-13-9(12)10-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) |
Clave InChI |
ZQJHGLDCSXRDPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


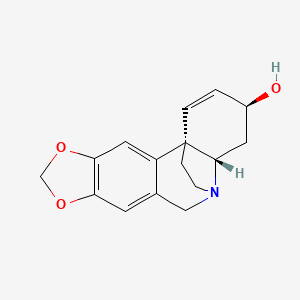





![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
